molecular formula C8H7N3O2 B2840166 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid CAS No. 147137-39-1

1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

Cat. No. B2840166
CAS RN: 147137-39-1
M. Wt: 177.163
InChI Key: IRPJOTVJWOFFBR-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d][1,2,3]triazole is a type of organic compound known as a benzotriazole, which is a class of heterocyclic compounds . Benzotriazoles are bicyclic compounds that consist of two fused rings: a benzene ring and a triazole ring . The triazole ring contains three nitrogen atoms and two carbon atoms .


Synthesis Analysis

The synthesis of benzotriazole compounds generally involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The reaction proceeds via diazotization of one of the amine groups . This method can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR and 1 H-NMR spectra indicate that one tautomer is dominant .


Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .

Future Directions

The development of new drugs and materials often involves the synthesis and study of heterocyclic compounds like benzotriazoles due to their versatile chemical and biological properties . Therefore, future research may focus on exploring the potential applications of 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid in various fields such as medicine, materials science, and environmental science.

properties

IUPAC Name

3-methylbenzotriazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-4-5(8(12)13)2-3-6(7)9-10-11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPJOTVJWOFFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid

CAS RN

147137-39-1
Record name 1-methyl-1H-1,2,3-benzotriazole-6-carboxylic acid
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Synthesis routes and methods

Procedure details

The methyl ester (a) is hydrolysed with NaOH, yielding the title compound.
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